molecular formula C8H12Cl2O B15371187 3-Chloro-4-methylcyclohexane-1-carbonyl chloride CAS No. 76170-68-8

3-Chloro-4-methylcyclohexane-1-carbonyl chloride

Cat. No.: B15371187
CAS No.: 76170-68-8
M. Wt: 195.08 g/mol
InChI Key: KCZBVUBSEOUAST-UHFFFAOYSA-N
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Description

3-Chloro-4-methylcyclohexane-1-carbonyl chloride is a useful research compound. Its molecular formula is C8H12Cl2O and its molecular weight is 195.08 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-4-methylcyclohexane-1-carbonyl chloride is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its potential applications, especially in drug development and chemical synthesis.

  • Molecular Formula : C8_8H12_{12}ClO
  • Molecular Weight : 172.64 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its interaction with biological targets, toxicity profiles, and therapeutic potentials. Below are key findings from recent studies:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes that are involved in metabolic pathways. For instance, studies have indicated that carbonyl compounds can act as Michael acceptors, interacting with nucleophilic sites on enzymes, leading to inhibition .
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties. The presence of the chloro group may enhance the lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains .
  • Cytotoxic Effects : Research indicates that certain chlorinated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various carbonyl compounds on enzyme activity. The findings revealed that this compound demonstrated significant inhibition against certain dehydrogenase enzymes, suggesting its potential as a lead compound for further development in drug design .

Study 2: Antimicrobial Properties

In a comparative study of chlorinated compounds for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Study 3: Cytotoxicity Testing

A cytotoxicity assay performed on human cancer cell lines showed that this compound induced cell death at micromolar concentrations. The study concluded that the mechanism involved reactive oxygen species (ROS) generation, leading to apoptosis in treated cells .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Enzyme InhibitionSignificant inhibition of dehydrogenases
Antimicrobial ActivityMIC comparable to standard antibiotics
Cytotoxic EffectsInduction of apoptosis via ROS generation

Properties

CAS No.

76170-68-8

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

3-chloro-4-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4H2,1H3

InChI Key

KCZBVUBSEOUAST-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1Cl)C(=O)Cl

Origin of Product

United States

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